molecular formula C20H26O3 B5081886 1-Methoxy-2-[4-(2-propan-2-ylphenoxy)butoxy]benzene

1-Methoxy-2-[4-(2-propan-2-ylphenoxy)butoxy]benzene

Cat. No.: B5081886
M. Wt: 314.4 g/mol
InChI Key: FXPBMLPIEXISMX-UHFFFAOYSA-N
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Description

1-Methoxy-2-[4-(2-propan-2-ylphenoxy)butoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a methoxy group and a butoxy chain attached to a benzene ring, with an isopropylphenoxy group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-2-[4-(2-propan-2-ylphenoxy)butoxy]benzene typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 2-propan-2-ylphenol, which is then reacted with 1-bromo-4-butoxybenzene under basic conditions to form the intermediate compound.

    Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-[4-(2-propan-2-ylphenoxy)butoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

1-Methoxy-2-[4-(2-propan-2-ylphenoxy)butoxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-[4-(2-propan-2-ylphenoxy)butoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-2-propanol: A simpler ether with similar functional groups but lacking the aromatic ring and isopropylphenoxy substituent.

    2-Methoxy-1-methylethanol: Another ether with a different structural arrangement and functional groups.

Uniqueness

1-Methoxy-2-[4-(2-propan-2-ylphenoxy)butoxy]benzene is unique due to its complex structure, which combines aromatic and aliphatic features, making it versatile for various applications. Its specific substituents also confer distinct chemical and biological properties that differentiate it from simpler ethers.

Properties

IUPAC Name

1-methoxy-2-[4-(2-propan-2-ylphenoxy)butoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-16(2)17-10-4-5-11-18(17)22-14-8-9-15-23-20-13-7-6-12-19(20)21-3/h4-7,10-13,16H,8-9,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPBMLPIEXISMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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